molecular formula C14H17F3N4O2S2 B2524925 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2309307-28-4

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2524925
CAS RN: 2309307-28-4
M. Wt: 394.43
InChI Key: ITBHOKVIQYTYHT-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic the basic structure of many bioactive compounds. The trifluoroethyl group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes .


Molecular Structure Analysis

The compound contains several functional groups, including a piperidine ring, a sulfonamide group, and a benzothiadiazole ring. These groups could potentially interact with biological targets through various non-covalent interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the trifluoroethyl group could increase the compound’s lipophilicity, while the sulfonamide group could potentially form hydrogen bonds with water, increasing its solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a piperidine ring and a sulfonamide group, it’s possible that the compound could act as an inhibitor of certain enzymes .

Future Directions

The future research directions would depend on the biological activity of the compound. If it shows promising activity against a particular target, further studies could be conducted to optimize its structure and improve its potency and selectivity .

properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2S2/c15-14(16,17)9-21-6-4-10(5-7-21)8-18-25(22,23)12-3-1-2-11-13(12)20-24-19-11/h1-3,10,18H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHOKVIQYTYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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